N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
CAS No.: 2034200-79-6
Cat. No.: VC6114677
Molecular Formula: C15H24N4O3S
Molecular Weight: 340.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034200-79-6 |
|---|---|
| Molecular Formula | C15H24N4O3S |
| Molecular Weight | 340.44 |
| IUPAC Name | N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H24N4O3S/c1-10-14(11(2)18-17-10)15(20)16-12-3-6-19(7-4-12)13-5-8-23(21,22)9-13/h12-13H,3-9H2,1-2H3,(H,16,20)(H,17,18) |
| Standard InChI Key | RFVHNMGIJLPAGD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)C)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s molecular formula, C₁₅H₂₄N₄O₃S, reflects its hybrid architecture. Key components include:
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A tetrahydrothiophene dioxide ring, providing sulfone groups that enhance solubility and metabolic stability.
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A piperidine moiety, contributing to conformational flexibility and potential receptor interactions.
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A 3,5-dimethylpyrazole carboxamide group, known for its role in modulating enzyme activity and binding affinity.
The SMILES notation (CC1=C(C(=NN1)C)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3) and InChIKey (RFVHNMGIJLPAGD-UHFFFAOYSA-N) further clarify its stereochemical arrangement.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves a multi-step sequence, typically beginning with the preparation of the pyrazole and tetrahydrothiophene precursors:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 3,5-dimethylpyrazole scaffold.
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Tetrahydrothiophene Dioxide Synthesis: Oxidation of tetrahydrothiophene using hydrogen peroxide or ozone generates the sulfone group.
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Piperidine Coupling: Nucleophilic substitution or reductive amination links the piperidine ring to the tetrahydrothiophene dioxide.
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Carboxamide Bond Formation: Activation of the pyrazole carboxylic acid (e.g., using thionyl chloride) followed by reaction with the piperidine-tetrahydrothiophene amine completes the assembly.
Reaction Optimization
Critical parameters for maximizing yield (>70%) and purity (>95%) include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) facilitate carboxamide coupling.
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Catalysts: Palladium-based catalysts enhance cross-coupling efficiency in piperidine functionalization.
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Temperature Control: Maintaining 60–80°C during cyclization steps minimizes side reactions.
Physicochemical and Spectroscopic Profiles
Stability and Reactivity
The compound exhibits:
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Thermal Stability: Decomposition above 250°C, as inferred from analogous sulfone-containing compounds .
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Hydrolytic Resistance: Stable under physiological pH (4–8), with degradation observed in strongly acidic/basic conditions.
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1320 cm⁻¹ (sulfone S=O).
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NMR (¹H): Key signals include δ 2.1 ppm (piperidine CH₂), δ 2.3 ppm (pyrazole CH₃), and δ 3.4 ppm (tetrahydrothiophene CH₂-SO₂).
Biological Activity and Mechanistic Insights
Putative Targets
While direct binding studies are pending, structural analogs suggest activity against:
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Serotonin Receptors (5-HT): Piperidine and pyrazole motifs are common in 5-HT modulators.
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Cyclooxygenase-2 (COX-2): Sulfone groups may inhibit prostaglandin synthesis, analogous to celecoxib.
In Silico Predictions
Molecular docking simulations predict:
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Binding Affinity: ΔG = -9.2 kcal/mol for COX-2, comparable to established NSAIDs.
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Blood-Brain Barrier Penetration: High probability (0.89) due to moderate LogP and molecular weight <400 Da.
Comparative Analysis with Structural Analogs
| Parameter | Target Compound | N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide |
|---|---|---|
| Molecular Formula | C₁₅H₂₄N₄O₃S | C₁₅H₂₄N₂O₄S |
| Key Functional Groups | Pyrazole, sulfone, piperidine | Furan, sulfone, piperidine |
| Predicted LogP | 1.5 | 1.8 |
| Therapeutic Potential | Neuroinflammation | Metabolic disorders |
The substitution of pyrazole for furan increases nitrogen content, potentially enhancing hydrogen bonding with biological targets.
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